Cas no 944560-99-0 (Propargyl-PEG6-alcohol)

Propargyl-PEG6-alcohol is a polyethylene glycol (PEG)-based linker featuring a terminal propargyl group and a hydroxyl functionality. This compound is widely utilized in bioconjugation and click chemistry applications due to its reactive alkyne group, which enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The PEG6 spacer enhances solubility and reduces steric hindrance, facilitating coupling with biomolecules such as peptides, proteins, or small molecules. The hydroxyl group provides additional versatility for further derivatization. Its well-defined structure and high purity make it suitable for pharmaceutical research, materials science, and drug delivery systems, where precise molecular control is essential. The compound’s stability and water solubility further enhance its utility in aqueous reaction environments.
Propargyl-PEG6-alcohol structure
Propargyl-PEG6-alcohol structure
商品名:Propargyl-PEG6-alcohol
CAS番号:944560-99-0
MF:C15H28O7
メガワット:320.378625869751
MDL:MFCD22574806
CID:2357719
PubChem ID:44475517

Propargyl-PEG6-alcohol 化学的及び物理的性質

名前と識別子

    • HO-PEG6-Propyne
    • 3,6,9,12,15,18-Hexaoxa-20-henicosyn-1-ol
    • Hexaethylene glycol propargyl ether
    • Propargyl-PEG7-alcohol
    • Propargyl-PEG6-alcohol
    • BP-20719
    • C70487
    • SB67144
    • HC inverted exclamation markOC-CH2-PEG6-OH
    • 3,6,9,12,15,18-hexaoxahenicos-20-yn-1-ol
    • HC identical withC-CH2-PEG6-OH
    • HY-130382
    • Propargyl-PEG6-OH
    • 944560-99-0
    • MS-24734
    • AKOS040742495
    • 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
    • USWWECGLRVWCRJ-UHFFFAOYSA-N
    • SY273031
    • CS-0107565
    • SCHEMBL193907
    • MFCD22574806
    • MDL: MFCD22574806
    • インチ: 1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2
    • InChIKey: USWWECGLRVWCRJ-UHFFFAOYSA-N
    • ほほえんだ: C#CCOCCOCCOCCOCCOCCOCCO

計算された属性

  • せいみつぶんしりょう: 320.184
  • どういたいしつりょう: 320.184
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 18
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6A^2
  • ぶんしりょう: 320.38
  • 疎水性パラメータ計算基準値(XlogP): -1.2

Propargyl-PEG6-alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20719-1g
Propargyl-PEG7-alcohol
944560-99-0 98%
1g
6982.0CNY 2021-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1178205-100mg
Propargyl-PEG6-alcohol
944560-99-0 97%
100mg
¥125.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1178205-1g
Propargyl-PEG6-alcohol
944560-99-0 97%
1g
¥1029.00 2024-04-24
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPP-23-5g
Propargyl-PEG7-alcohol
944560-99-0 >98.00%
5g
¥2170.0 2023-09-19
MedChemExpress
HY-130382-50mg
Propargyl-PEG6-alcohol
944560-99-0 ≥97.0%
50mg
¥220 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20719-500mg
Propargyl-PEG7-alcohol
944560-99-0 98%
500mg
3990CNY 2021-05-07
MedChemExpress
HY-130382-250mg
Propargyl-PEG6-alcohol
944560-99-0 ≥97.0%
250mg
¥227 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1178205-250mg
Propargyl-PEG6-alcohol
944560-99-0 97%
250mg
¥245.00 2024-04-24
MedChemExpress
HY-130382-100mg
Propargyl-PEG6-alcohol
944560-99-0 ≥97.0%
100mg
¥108 2024-07-20
eNovation Chemicals LLC
D619435-1g
2-(2-(2-(2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol
944560-99-0 95%
1g
$560 2024-07-21

Propargyl-PEG6-alcohol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 30 min, rt; rt → 0 °C
1.2 0 °C; overnight, rt
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1.2 Solvents: Toluene ;  0 °C; 0 °C → rt; 3 h, rt
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1.2 0 °C; 0 °C → rt; 20 h, rt
1.3 Reagents: Water
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Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and Bisbenzimidazoles
Ranjan, Nihar ; Story, Sandra; Fulcrand, Geraldine; Leng, Fenfei; Ahmad, Muzammil; et al, Journal of Medicinal Chemistry, 2017, 60(12), 4904-4922

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1.2 Solvents: Toluene ,  Tetrahydrofuran ;  20 h, rt
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Rodda, Andrew E.; Ercole, Francesca; Glattauer, Veronica; Gardiner, James; Nisbet, David R.; et al, Biomacromolecules, 2015, 16(7), 2109-2118

ごうせいかいろ 7

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1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 Solvents: Toluene ;  0 °C; 0 °C → rt; 3 h, rt
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A Modular Platform for the Rapid Site-Specific Radiolabeling of Proteins with 18F Exemplified by Quantitative Positron Emission Tomography of Human Epidermal Growth Factor Receptor 2
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Zi, Cheng-Ting; Xu, Feng-Qing; Li, Gen-Tao; Li, Yan; Ding, Zhong-Tao; et al, Molecules, 2013, 18(11), 13992-14012

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1.2 Solvents: Tetrahydrofuran ;  1 h, rt; 1 h, rt; 15 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  60 °C
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Propargyl-PEG6-alcohol Raw materials

Propargyl-PEG6-alcohol Preparation Products

Propargyl-PEG6-alcohol 関連文献

Propargyl-PEG6-alcoholに関する追加情報

Professional Introduction to Propargyl-PEG6-alcohol (CAS No. 944560-99-0)

Propargyl-PEG6-alcohol, with the chemical name Propargyl-PEG6-alcohol, is a specialized compound characterized by its unique molecular structure and versatile applications in the field of chemical and biomedical research. This compound, identified by the CAS number CAS No. 944560-99-0, has garnered significant attention due to its role in advanced drug delivery systems, biomaterials, and therapeutic agents. The inclusion of a propargyl group and a polyethylene glycol (PEG) chain in its molecular architecture imparts distinct functional properties that make it invaluable in modern scientific and pharmaceutical endeavors.

The propargyl group, a terminal alkyne functionality, introduces reactivity that is highly useful in various synthetic transformations. This feature allows for facile coupling with other molecules through mechanisms such as Sonogashira coupling, which is pivotal in constructing complex organic molecules. The PEG moiety, on the other hand, enhances the solubility and biocompatibility of the compound, making it an excellent candidate for applications where interactions with biological systems are required.

In recent years, Propargyl-PEG6-alcohol has been extensively studied for its potential in drug delivery systems. The PEG chain acts as a steric barrier that can protect drugs from premature degradation and improve their circulation time within the body. This property is particularly beneficial for targeted therapies where prolonged exposure to the target site is desirable. Additionally, the propargyl group can serve as a handle for further functionalization, allowing for the attachment of therapeutic agents or targeting ligands.

One of the most promising applications of Propargyl-PEG6-alcohol is in the development of nanocarriers for drug delivery. Researchers have leveraged its bifunctional nature to create stable and efficient nanoparticles that can encapsulate hydrophobic drugs. These nanoparticles not only enhance drug solubility but also enable controlled release mechanisms, thereby optimizing therapeutic efficacy. The ability to modify both ends of the PEG chain with different functionalities has opened up new avenues for personalized medicine, where drug delivery can be tailored to individual patient needs.

Moreover, Propargyl-PEG6-alcohol has found utility in biomaterial science, particularly in the creation of biocompatible coatings for medical implants. The PEG moiety reduces protein adsorption and cellular adhesion, which is crucial for minimizing immune responses and improving implant compatibility. The propargyl group can also be used to attach biomolecules such as growth factors or antibodies, facilitating tissue integration and regeneration.

Recent studies have also explored the use of Propargyl-PEG6-alcohol in diagnostic imaging agents. The PEG chain enhances the blood circulation time of contrast agents, allowing for clearer and more prolonged imaging without rapid clearance from the body. The propargyl group can be further modified to incorporate fluorophores or radionuclides, enabling high-resolution imaging techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI).

The versatility of Propargyl-PEG6-alcohol extends to its role in chemical synthesis as a building block for more complex molecules. Its unique reactivity allows chemists to construct intricate structures with precision, which is essential for developing novel pharmaceuticals and agrochemicals. The compound’s stability under various reaction conditions makes it a reliable choice for multi-step synthetic routes.

In conclusion, Propargyl-PEG6-alcohol represents a significant advancement in material science and biomedical applications due to its unique chemical properties. Its ability to facilitate drug delivery, enhance biocompatibility, and serve as a synthetic intermediate underscores its importance in modern research and development. As scientific understanding progresses, it is anticipated that new applications will continue to emerge, further solidifying its role as a cornerstone compound in both academic and industrial settings.

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